1,4-dinitro-1H-pyrazole
Overview
Description
1,4-Dinitro-1H-pyrazole is a nitrogen-rich heterocyclic compound characterized by the presence of two nitro groups attached to a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including energetic materials, pharmaceuticals, and agrochemicals. The presence of nitro groups imparts unique chemical and physical properties, making it a valuable compound for scientific research and industrial applications.
Scientific Research Applications
1,4-Dinitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of energetic materials, such as explosives and propellants, due to its high energy content and stability
Safety and Hazards
1,4-Dinitro-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
1,4-Dinitro-1H-pyrazole, also known as 1,4-dinitropyrazole, is a compound that has been recognized as a desirable template for the creation of promising energetic compounds It’s known that nitro derivatives of pyrazole, such as 1,4-dinitropyrazole, have been used in the synthesis and characterization of polynitrogen heterocycles . These heterocycles serve as the basis for the design of new, safe, and environmentally benign energetic materials .
Mode of Action
The interaction of 1,4-dinitropyrazole with its targets involves several chemical reactions. For instance, the introduction of an amino group in a pyrazole ring can be achieved through various methods such as vicarious nucleophilic substitution of a hydrogen atom, cine substitution of an N-nitro group, Hofmann rearrangement of an amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group . These interactions result in the formation of new compounds with different properties.
Biochemical Pathways
The compound is involved in the synthesis of polynitrogen heterocycles , which are used in the design of energetic materials. The downstream effects of these pathways would be the creation of new compounds with high energy content, sensitivity, and thermal stability .
Result of Action
It’s known that the compound plays a crucial role in the synthesis of polynitrogen heterocycles . These heterocycles are used in the design of energetic materials, suggesting that the compound’s action results in the creation of materials with high energy content, sensitivity, and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dinitro-1H-pyrazole can be synthesized through various methods. One common approach involves the nitration of pyrazole derivatives. For instance, the nitration of 1H-pyrazole with a mixture of nitric acid and sulfuric acid can yield this compound. The reaction typically requires controlled temperatures and careful handling of reagents to ensure safety and maximize yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1,4-Dinitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Higher oxidation state pyrazole derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
1,4-Dinitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles and similar nitrogen-rich heterocycles:
3,5-Dinitro-1H-pyrazole: Similar in structure but with nitro groups at different positions, leading to different reactivity and properties.
3,4-Dinitro-1H-pyrazole: Another isomer with distinct chemical behavior.
1,3-Dinitro-1H-pyrazole: Exhibits different substitution patterns and reactivity compared to this compound
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. Its distinct properties make it a valuable compound for various scientific and industrial purposes.
Properties
IUPAC Name |
1,4-dinitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)3-1-4-5(2-3)7(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXKSXDNAQPZQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428301 | |
Record name | 1,4-dinitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35852-77-8 | |
Record name | 1,4-Dinitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35852-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-dinitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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